
1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 (1,2-DMBTCH) is a compound of the cyclohexene family that is used in a variety of scientific and industrial applications. It is a colorless, volatile liquid with a sweet, ether-like odor. 1,2-DMBTCH is a useful building block for the synthesis of other compounds and has been used in the synthesis of pharmaceuticals, agricultural chemicals, and other organic compounds. It is also used as a solvent and in the production of polymers.
Mecanismo De Acción
1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 is a versatile reagent that can be used in a variety of chemical reactions. It can be used as a nucleophile in nucleophilic substitution reactions, and it can also be used in addition reactions. In addition, 1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 can be used as a catalyst in the synthesis of other organic compounds.
Biochemical and Physiological Effects
1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 is a volatile liquid with a sweet, ether-like odor, and it is not known to have any biochemical or physiological effects. It is not known to be toxic, and it is not known to be an irritant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 in laboratory experiments is its versatility. It can be used in a variety of reactions, and it is a useful substrate for the study of nucleophilic substitution and addition reactions. Additionally, 1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 is commercially available and relatively inexpensive. The main limitation of using 1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 in laboratory experiments is its volatility. It is a volatile liquid, and it can easily evaporate in the presence of heat or air.
Direcciones Futuras
1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 has a wide range of applications in scientific research and industry. In the future, it may be used in the synthesis of new pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 may be used in the study of reaction mechanisms, as it is a useful substrate for the study of nucleophilic substitution and addition reactions. Additionally, 1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 may be used as a catalyst in the synthesis of other organic compounds. Furthermore, 1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 may be used in the production of polymers, as a solvent, and in the production of pesticides. Finally, 1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 may be used in the development of new analytical techniques, such as spectroscopy and chromatography.
Métodos De Síntesis
1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 is produced commercially by the reaction of 1,2-dimethylcyclohexene with trifluoromethanesulfonic anhydride in the presence of triethylamine. This reaction produces 1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 and trifluoromethanesulfonic acid as by-products. The reaction is carried out in an inert atmosphere of nitrogen or argon, and the reaction is typically complete within 24 hours.
Aplicaciones Científicas De Investigación
1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 has a wide range of applications in scientific research. It is used as a reagent in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals. It has also been used in the synthesis of polymers, as a solvent, and in the production of pesticides. In addition, 1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 has been used in the study of reaction mechanisms, as it is a useful substrate for the study of nucleophilic substitution and addition reactions.
Propiedades
IUPAC Name |
1,2-dimethyl-4,5-bis(trifluoromethyl)cyclohexene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F6/c1-5-3-7(9(11,12)13)8(4-6(5)2)10(14,15)16/h7-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESMHTLVEWWCIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(F)(F)F)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




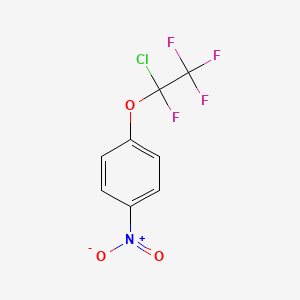
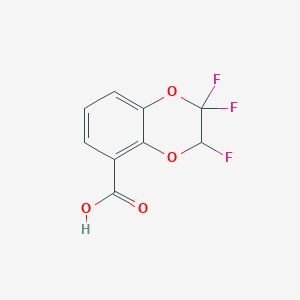
![3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride](/img/structure/B6313217.png)
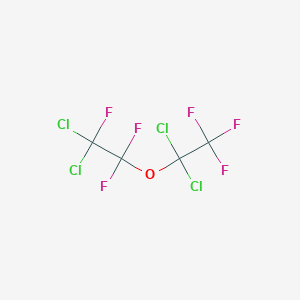
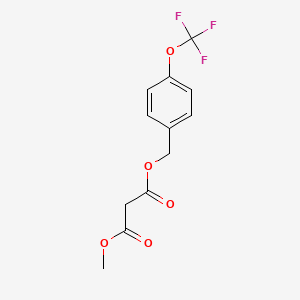

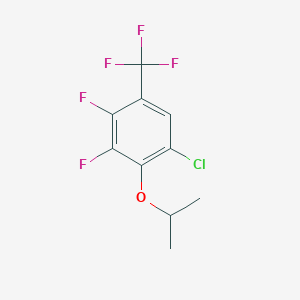

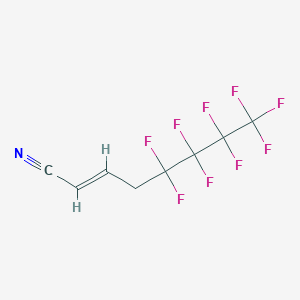
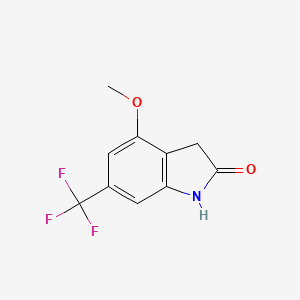
![1,2-Dichloro-4-[(2-chloro-1,1,2-trifluoroethyl)sulfonyl]benzene, 90%](/img/structure/B6313278.png)